S-Methyl-S-(4-pyridinyl) sulfoximine
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Overview
Description
S-Methyl-S-(4-pyridinyl) sulfoximine: is a chemical compound with the molecular formula C₆H₈N₂OS and a molecular weight of 156.21 g/mol . This compound is characterized by the presence of a sulfoximine functional group, which is a sulfur atom bonded to both a nitrogen and an oxygen atom, with an additional methyl group and a pyridinyl group attached to the sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Methyl-S-(4-pyridinyl) sulfoximine typically involves the reaction of a sulfoxide with an amine in the presence of an oxidizing agent. One common method is the oxidation of S-methyl-S-(4-pyridinyl) sulfoxide using hypervalent iodine reagents . The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of hypervalent iodine-mediated NH transfer reactions has been reported to be effective for large-scale production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: S-Methyl-S-(4-pyridinyl) sulfoximine can undergo oxidation reactions to form sulfoximine oxides.
Reduction: Reduction of this compound can lead to the formation of sulfoxides or sulfides.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hypervalent iodine compounds, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, acetonitrile, ethanol.
Major Products:
Oxidation Products: Sulfoximine oxides.
Reduction Products: Sulfoxides, sulfides.
Substitution Products: Various sulfoximine derivatives depending on the nucleophile used.
Scientific Research Applications
S-Methyl-S-(4-pyridinyl) sulfoximine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of novel compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of S-Methyl-S-(4-pyridinyl) sulfoximine involves its interaction with specific molecular targets, such as enzymes. The sulfoximine group can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can affect various biochemical pathways, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Methionine sulfoximine: Known for its role as an enzyme inhibitor in biological systems.
Phenyl methyl sulfoximine: Used in medicinal chemistry for its unique properties.
Uniqueness: S-Methyl-S-(4-pyridinyl) sulfoximine is unique due to its specific structural features, such as the pyridinyl group, which can enhance its binding affinity to certain molecular targets. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
imino-methyl-oxo-pyridin-4-yl-λ6-sulfane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2OS/c1-10(7,9)6-2-4-8-5-3-6/h2-5,7H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCGCFGKAOWNSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=N)(=O)C1=CC=NC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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